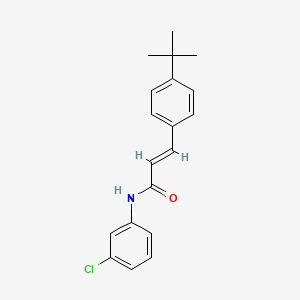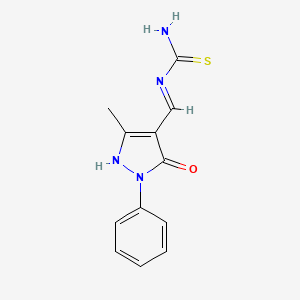
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a phenyl ring substituted with hexyloxy and methoxy groups, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexane.
Etherification: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is etherified using 1-bromohexane in the presence of a base such as potassium carbonate, yielding 4-(hexyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-(4-(Hexyloxy)-3-formylphenyl)acrylic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its effects on cellular pathways, enzyme inhibition, or as a precursor for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, and as a monomer in polymer synthesis. Its unique properties might also find applications in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, potentially modifying biomolecules or synthetic polymers.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the hexyloxy group, which may affect its solubility and reactivity.
3-(4-(Butyloxy)-3-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both hexyloxy and methoxy groups in 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid provides a unique combination of hydrophobic and hydrophilic characteristics, enhancing its versatility in various chemical and industrial applications.
This detailed overview highlights the significance and potential of this compound in multiple domains, from synthetic chemistry to industrial applications
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
InChI Key |
HNFBZVATEOWBTI-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)


![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)
![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
![4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
